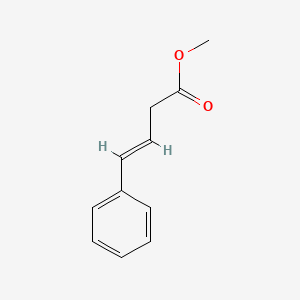

methyl (E)-4-phenylbut-3-enoate

Description

Methyl (E)-4-phenylbut-3-enoate (CAS: 34541-74-7) is an α,β-unsaturated ester featuring a conjugated system between the phenyl group and the carbonyl moiety. This compound is widely utilized in organic synthesis, particularly in Michael additions, Diels-Alder reactions, and as a building block for pharmaceuticals and natural products . Its (E)-stereochemistry ensures planar geometry, enhancing reactivity in cycloadditions and stereoselective transformations. Key physical properties include a molecular weight of 176.21 g/mol and a molecular formula of C₁₁H₁₂O₂ .

Properties

CAS No. |

34541-74-7 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

methyl (E)-4-phenylbut-3-enoate |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ |

InChI Key |

VOEDRUGFNJEWGQ-VMPITWQZSA-N |

SMILES |

COC(=O)CC=CC1=CC=CC=C1 |

Isomeric SMILES |

COC(=O)C/C=C/C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)CC=CC1=CC=CC=C1 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Thallium(III)-Mediated 1,2-Aryl Migration

Reaction Overview

The thallium(III)-mediated 1,2-aryl migration method offers a high-yielding route to α,β-unsaturated esters. This approach involves the rearrangement of aryl ketones under oxidative conditions, leveraging thallium(III) p-tosylate (TTN) as a key reagent.

Procedure and Conditions

- Substrate Preparation : Aryl ketones, such as 4'-methoxypropiophenone, are dissolved in a solvent mixture of ethanol and triethyl orthoformate (4:1 v/v).

- Reagent Addition : TTN is introduced at 0°C under inert atmosphere, followed by gradual warming to room temperature.

- Workup : The reaction mixture is quenched with saturated sodium bicarbonate, extracted with methylene chloride, and purified via vacuum distillation.

Key Findings

- Yield : 94% for ethyl 2-(4-methoxyphenyl)propanoate under optimized conditions.

- Mechanistic Insight : Triethyl orthoformate facilitates ketalization of the enol intermediate, accelerating aryl migration.

- Scope : Adaptable to methyl esters by substituting methanol for ethanol, though yields may vary based on steric and electronic effects of substituents.

Rhodium-Catalyzed Decomposition of Diazo Esters

Reaction Overview

Rhodium(II) catalysts, such as Rh₂(S-DOSP)₄, enable the decomposition of diazo esters to generate carbenoid intermediates, which can isomerize or undergo further transformations to yield α,β-unsaturated esters.

Procedure and Conditions

- Catalyst Loading : Rh₂(S-DOSP)₄ (0.0001 equiv) is added to a solution of 1-methyl-3,4-dihydronaphthalene in 2,2-dimethylbutane.

- Diazo Ester Addition : Methyl 2-diazo-4-phenylbut-3-enoate is introduced dropwise under argon.

- Reaction Monitoring : Completion is confirmed via TLC or GC-MS after 12–24 hours.

- Purification : Column chromatography isolates the desired product.

Key Findings

- Yield : Quantitative conversion reported for analogous systems, though isolated yields for methyl (E)-4-phenylbut-3-enoate require further validation.

- Stereoselectivity : The (E)-configuration is retained due to the stability of the conjugated system.

- Applications : This method is pivotal for synthesizing enantiomerically enriched compounds in asymmetric catalysis.

Acid-Catalyzed Esterification of 4-Phenylbut-3-enoic Acid

Reaction Overview

Direct esterification of 4-phenylbut-3-enoic acid with methanol under acidic conditions provides a straightforward route to the target ester.

Procedure and Conditions

- Acid Activation : 4-Phenylbut-3-enoic acid is dissolved in methanol with catalytic sulfuric acid (0.5–1.0 equiv).

- Reflux : The mixture is heated under reflux for 6–12 hours.

- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and distillation yield the purified ester.

Key Findings

Claisen Condensation of Acetophenone Derivatives

Reaction Overview

The Claisen condensation between methyl acetate and acetophenone derivatives under basic conditions forms β-keto esters, which undergo dehydration to yield α,β-unsaturated esters.

Procedure and Conditions

- Base Selection : Sodium methoxide (1.2 equiv) in anhydrous methanol.

- Condensation : Acetophenone and methyl acetate are combined at 0°C, followed by gradual warming to 50°C.

- Dehydration : Phosphorus oxychloride (POCl₃) or acetic anhydride facilitates elimination of water.

Key Findings

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

methyl (E)-4-phenylbut-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: 4-phenylbut-3-enoic acid or 4-phenylbutan-2-one.

Reduction: 4-phenylbut-3-en-1-ol.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

Methyl (E)-4-phenylbut-3-enoate serves as a precursor for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create derivatives that may have enhanced properties or functionalities.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | 4-phenylbut-3-enoic acid | KMnO₄, CrO₃ |

| Reduction | 4-phenylbut-3-en-1-ol | NaBH₄, LiAlH₄ |

| Substitution | Brominated or nitrated derivatives | Br₂, HNO₃ |

Biology

In biological research, this compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways. Its ester group can be hydrolyzed to release the corresponding acid, which may participate in further biochemical processes. The compound's phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity .

Medicine

Research into potential pharmaceutical applications of this compound includes drug development and delivery systems. Its structure allows for modifications that can enhance bioactivity or target specific biological pathways. For instance, derivatives of this compound have been explored for their potential anti-cancer properties .

Case Studies

- Synthesis of Complex Organic Molecules : A study demonstrated the use of this compound as a building block for synthesizing novel compounds with potential therapeutic effects. The derivatives exhibited significant biological activity against various cancer cell lines.

- Enzyme-Catalyzed Reactions : Another research project utilized this compound to investigate the kinetics of enzyme-catalyzed reactions. The findings revealed insights into substrate specificity and enzyme efficiency, contributing to the understanding of metabolic pathways .

Mechanism of Action

The mechanism of action of methyl (E)-4-phenylbut-3-enoate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester group can be hydrolyzed to release the corresponding acid, which may then participate in further biochemical processes. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Derivatives with Variable Alkyl Chains

Altering the ester group (R-O) impacts solubility, reactivity, and steric effects:

- Propyl (E)-4-phenylbut-3-enoate: Replacing the methyl ester with a propyl group (synthesized via column chromatography; petroleum ether/EtOAc = 120:1) resulted in a 70% yield and an E/Z ratio of 13:1. The extended alkyl chain slightly reduces polarity, favoring hydrophobic interactions in catalytic systems .

- Ethyl (R,E)-2-(((S)-tert-butylsulfinyl)amino)-4-phenylbut-3-enoate: Introducing a sulfinylamine substituent at C2 (synthesized via aluminum-Mannich reaction) achieved 70% yield and 96:4 diastereomeric ratio (dr), highlighting the role of steric hindrance in stereocontrol .

Table 1: Comparison of Ester Derivatives

Substituent Effects at C2

Modifications at the C2 position influence electronic and steric profiles:

- Methyl (S,E)-2-(Cyanomethyl)-4-phenylbut-3-enoate: A cyanomethyl group at C2 (synthesized via enantioselective alkylation) afforded 90% yield over two steps with 73:27 enantiomeric ratio (er). The electron-withdrawing cyano group enhances electrophilicity at the β-carbon .

- Methyl (S,E)-2-((2-Fluoropyridin-3-yl)methyl)-4-phenylbut-3-enoate: Introducing a fluoropyridinyl moiety increased steric bulk, reducing yield to 48% but improving er to 87:13. The fluorine atom also modulates electronic density via inductive effects .

Table 2: C2-Substituted Analogs

Ketone and Heterocyclic Analogs

Structural variations in the carbonyl region alter reactivity and biological activity:

- Methyl 2-Oxo-4-phenylbut-3-enoate: Replacing the ester with a ketone (C=O) at C2 (CAS: 6395-86-4) increases electrophilicity, making it prone to nucleophilic attacks. This compound is critical in synthesizing heterocycles .

- (2,2-Dimethyl-4-oxothiochroman-6-yl)this compound: Incorporating a thiochromanone ring (synthesized via EDC-HCl coupling) achieved 76% yield. The sulfur atom enhances π-stacking interactions, relevant in anti-leishmanial drug design .

Table 3: Ketone and Heterocyclic Derivatives

Key Research Findings

Steric vs. Electronic Effects: Bulky substituents (e.g., fluoropyridinyl) reduce reaction yields but improve stereoselectivity, whereas electron-withdrawing groups (e.g., cyano) enhance reactivity .

Ester Chain Length : Longer alkyl chains (e.g., propyl) improve hydrophobicity without significantly affecting conjugation .

Catalytic Systems: BF₃·Et₂O in methanol efficiently promotes esterification of (E)-4-phenylbut-3-enoic acid (65% yield), while EDC-HCl is optimal for coupling with heterocyclic alcohols .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (E)-4-phenylbut-3-enoate, and how can reaction conditions influence yield and stereochemistry?

- Methodology : The compound is synthesized via BF₃·Et₂O-catalyzed esterification of (E)-4-phenylbut-3-enoic acid in anhydrous methanol under reflux for 18.5 hours. Post-reaction neutralization with Na₂CO₃, followed by extraction (ether/water), drying (MgSO₄), and silica gel chromatography yields the product (65% yield). Key variables include catalyst loading, solvent purity, and reaction time to minimize byproducts .

- Validation : Confirm stereochemistry via ¹H/¹³C NMR (e.g., coupling constants for the α,β-unsaturated ester, J = 15.8 Hz for trans-configuration) and HRMS for molecular ion verification .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : ¹H NMR identifies olefinic protons (δ 6.37–6.14 ppm, J = 15.8 Hz) and ester methyl groups (δ 3.62 ppm). ¹³C NMR confirms carbonyl (δ 173.2 ppm) and aromatic carbons .

- HRMS : Use [M+Na]+ peaks (e.g., m/z 308.1063) for molecular formula validation .

Q. How can researchers confirm the absence of common synthetic byproducts or impurities?

- Chromatography : Compare retention times using TLC or HPLC against known standards (e.g., unreacted acid or transesterification byproducts).

- Crystallographic Validation : Check for disorder or unresolved electron density in the crystal structure using PLATON or CCDC tools .

Advanced Research Questions

Q. How can enantioselective alkylation of this compound derivatives be achieved?

- Methodology : Employ chiral catalysts like (DHQ)₂AQN with K₂OsO₂(OH)₄ for asymmetric dihydroxylation. For example, methyl (S,E)-2-(cyanomethyl)-4-phenylbut-3-enoate was synthesized with 87:13 enantiomeric ratio (er) using Chiralcel® AD-H columns and TMSCHN₂ for esterification .

- Optimization : Adjust solvent polarity (e.g., hexanes/i-PrOH mixtures) and additive concentration (e.g., 0.2% TFA) to enhance resolution .

Q. What strategies address regioselectivity challenges in Sharpless asymmetric hydroxylation (SAH) reactions involving this compound?

- Regiochemical Analysis : Use SAH conditions (e.g., tert-butyl hypochlorite, OsO₄) to favor either syn- or anti-dihydroxylation. For regioreversal, modify steric/electronic effects of substituents (e.g., fluoropyridinyl groups) .

- Validation : Compare ¹H NMR coupling constants (e.g., J = 8.9–15.8 Hz) and X-ray data to confirm regiochemistry .

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs). For example, analyze C=O···H–O interactions in crystal packing using Mercury software .

- Thermal Analysis : Correlate melting points/DSC data with hydrogen-bond stability to predict co-crystal formation .

Q. How should researchers resolve contradictions between computational and experimental data (e.g., NMR shifts vs. DFT predictions)?

- Error Mitigation :

- NMR : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) to minimize solvent shifts.

- DFT : Benchmark calculations (e.g., B3LYP/6-311+G(d,p)) against crystallographic bond lengths to refine parameters .

Data Handling & Reporting Guidelines

Q. What are best practices for presenting raw and processed data in publications?

- Raw Data : Include NMR FID files and crystallographic .cif files in supplementary materials. Use appendices for large datasets (e.g., HPLC chromatograms) .

- Processed Data : Report enantiomeric ratios (er) as mean ± SD from triplicate runs. Tabulate key NMR shifts (see example below):

| Proton | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-3 | 6.37 | d | 15.8 |

| H-4 | 6.14 | dd | 15.8, 8.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.